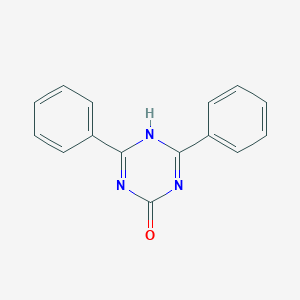

4,6-二苯基-1,3,5-三嗪-2-醇

描述

4,6-Diphenyl-1,3,5-triazin-2-ol is a type of heterocyclic compound . It is a low volatile UV light absorber and stabilizer, which allows polycarbonates and polyesters to achieve a higher resistance to weathering than conventional benzotriazole UV absorbers . It is also used in the design of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of 4,6-Diphenyl-1,3,5-triazin-2-ol involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, carbazole or 2-bromized carbazole is introduced into the ortho-positions of the 2,4,6-triphenyl-1,3,5-triazine framework to generate two emitters .Molecular Structure Analysis

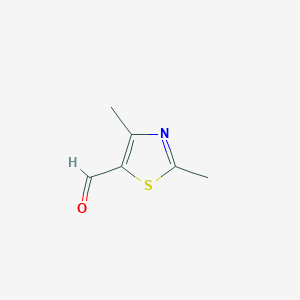

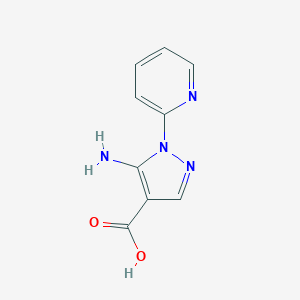

The molecular structure of 4,6-Diphenyl-1,3,5-triazin-2-ol is characterized by the presence of three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .Chemical Reactions Analysis

4,6-Diphenyl-1,3,5-triazin-2-ol undergoes a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6-Diphenyl-1,3,5-triazin-2-ol include high thermal stability, obvious solvated bathochromic shift, and aggregation-induced quenching . It is soluble in various solvents such as methyl methacrylate, methylene chloride, chloroform, and toluene .科学研究应用

UV Light Absorber and Stabilizer

4,6-Diphenyl-1,3,5-triazin-2-ol serves as a very low volatile UV light absorber and stabilizer, particularly beneficial for polycarbonates and polyesters. It enhances their resistance to weathering more effectively than conventional benzotriazole UV absorbers. Its low tendency to chelate allows its use in polymer formulations containing catalyst residues .

Spectrophotometric Determination of Iron

This compound is utilized in the accurate determination of sub-microgram levels of serum iron, acting as a reagent for the spectrophotometric determination of Fe .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,6-Diphenyl-1,3,5-triazin-2-ol are used as hosts for thermally activated delayed fluorescence in OLEDs. This application is crucial for enhancing the efficiency and performance of OLED displays .

Synthesis of Tri-substituted Triazines

The compound is involved in the synthesis protocols for creating a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These triazines contain various functional groups and are prepared from cyanuric chloride via sequential nucleophilic substitution .

5. Thermally Activated Delayed Fluorescence (TADF) Molecules 4,6-Diphenyl-1,3,5-triazin-2-ol is a key component in the design of TADF molecules which are used to improve the efficiency of light emission in devices like OLEDs .

作用机制

Target of Action

The primary target of 4,6-Diphenyl-1,3,5-triazin-2-ol is to act as a UV light absorber and stabilizer . It is used in polymer formulations, particularly in polycarbonates and polyesters, to enhance their resistance to weathering .

Mode of Action

The compound works by absorbing UV-A and UV-B region ultraviolet light, thereby reducing the destructive effects of UV radiation . This absorption of UV light prevents the breakdown of the polymer chains, enhancing the stability and lifespan of the material .

Pharmacokinetics

It is known to have a low volatility and a low tendency to chelate, which allows its use in polymer formulations containing catalyst residues .

Result of Action

The primary result of the action of 4,6-Diphenyl-1,3,5-triazin-2-ol is the enhanced resistance of materials, such as polycarbonates and polyesters, to weathering . By absorbing UV light, it prevents the breakdown of the polymer chains, thereby extending the lifespan and maintaining the integrity of the material .

Action Environment

The efficacy and stability of 4,6-Diphenyl-1,3,5-triazin-2-ol can be influenced by environmental factors such as light exposure and temperature. Its performance as a UV absorber suggests that it would be most effective in environments with high UV exposure. Furthermore, its thermal stability could also play a role in its effectiveness and stability under different environmental conditions .

未来方向

The future directions of 4,6-Diphenyl-1,3,5-triazin-2-ol research are promising. It is being explored for its potential applications in the fabrication of efficient phosphorescent organic light-emitting diodes (PHOLEDs) . The better device performance based on this compound stems from its better hole transport capability, resulting in a superior charge recombination efficiency .

属性

IUPAC Name |

4,6-diphenyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLDJGSBFMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=O)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274563 | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1917-44-8 | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1917-44-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diphenyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-diphenyl-1,3,5-triazin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)